![molecular formula C27H26N4O3S B2765385 N-benzyl-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide CAS No. 689770-39-6](/img/structure/B2765385.png)
N-benzyl-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
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Overview
Description
This compound is a benzamide derivative, which is a class of compounds containing a benzamide moiety, which is a benzene ring connected to an amide functional group . Benzamides and their derivatives have a wide range of pharmacological activities and are important in medicinal chemistry .
Molecular Structure Analysis
The compound contains a morpholinyl group and a tetrahydroquinazolinyl group attached to a benzamide moiety. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure and the conditions. Benzamides can participate in various chemical reactions, particularly at the amide functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .Scientific Research Applications
Pharmacological Research
This compound belongs to a class of nitrogenous heterocyclic molecules, which are of significant interest in medicinal chemistry. The benzimidazole scaffold, to which this compound is related, is known for its broad-spectrum pharmacological properties. It has been used as a chemotherapeutic agent in diverse clinical conditions due to its structural similarity to naturally occurring biomolecules .
Anti-Tubercular Activity
Derivatives of this compound have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The structural analogs have shown promising results, indicating the potential of this compound in the development of new anti-tubercular drugs .
Alzheimer’s Disease Research
The compound’s derivatives have been explored as potential therapeutic agents for Alzheimer’s disease. The research focuses on synthesizing new sulfonamides and their N-substituted derivatives, which could act as cholinesterase enzyme inhibitors, a target for Alzheimer’s disease treatment .
Antibacterial and Antifungal Applications
Compounds with a benzimidazole nucleus, like the one , have been reported to possess antibacterial and antifungal properties. This makes them valuable in the development of new antibiotics and antifungal agents .
Agricultural Research
While specific data on the use of this compound in agricultural research was not found, related compounds have been used in the synthesis of products for scientific research, which may include agricultural applications. The compound’s potential effects on plant growth and protection against pathogens could be areas of interest .
Mechanism of Action
Future Directions
Future research could involve further studying this compound to determine its physical and chemical properties, biological activity, and potential applications. This could include experimental studies to determine its mechanism of action, as well as computational studies to predict its properties and behavior .
properties
IUPAC Name |
N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O3S/c32-25(28-17-19-4-2-1-3-5-19)21-8-6-20(7-9-21)18-31-26(33)23-16-22(30-12-14-34-15-13-30)10-11-24(23)29-27(31)35/h1-9,22-24H,10-18H2,(H,28,32)(H,29,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUHPBNFMJDFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N3CCOCC3)C(=O)N(C(=S)N2)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide |
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